Dasatinib is a potent and orally active small molecule inhibitor with a broad spectrum of targets, including BCR-ABL, c-KIT, platelet-derived growth factor receptor (PDGFR), and Src family kinases (SFKs)123678910. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), dasatinib has shown efficacy against a range of solid tumors and hematologic malignancies123678910. Its ability to inhibit multiple tyrosine kinases makes it a versatile agent in cancer therapy, with ongoing research exploring its full potential in various clinical settings.
Dasatinib functions by competitively inhibiting the adenosine triphosphate (ATP) binding sites of its target kinases123678910. By blocking the kinase activities of SFKs, such as Lyn and Src, dasatinib disrupts downstream signaling pathways, including those involving focal adhesion kinase and Crk-associated substrate (p130(CAS))37. This inhibition results in the suppression of cell adhesion, migration, invasion, and proliferation, and can induce apoptosis in tumor cells that are dependent on Src kinase for survival37. Additionally, dasatinib has been shown to interfere with the lymphocyte-specific protein tyrosine kinase (LCK), thereby inhibiting T-cell activation and proliferation, which suggests potential applications in immunomodulation459.
Dasatinib is well-established in the treatment of CML and Ph+ ALL, particularly in cases resistant to prior therapies like imatinib10. It has been shown to be highly effective in these hematologic malignancies due to its potent inhibition of BCR-ABL kinase activity10.
In solid tumors, dasatinib is being explored for its efficacy in a wide variety of malignancies, including breast, prostate, and sarcomas12367. Phase I and II clinical trials have indicated that dasatinib is a safe and promising agent for treating metastatic solid tumors refractory to standard therapies1. For instance, dasatinib selectively inhibits the growth of basal-type/"triple-negative" breast cancer cell lines in vitro, providing a scientific rationale for its clinical development in treating aggressive subtypes of breast cancer2.
Dasatinib has shown activity against cultured human prostate cancer cells, inhibiting cell adhesion, migration, and invasion at low nanomolar concentrations3. This suggests its potential as a therapeutic agent for metastatic prostate cancers with activated SFK and focal adhesion kinase signaling3.
In the context of immunotherapy, dasatinib acts as a pharmacologic on/off switch for CAR T cells, enabling control over CAR T cell function to reduce acute toxicity while preserving antitumor effects after drug withdrawal4. This unique application highlights dasatinib's role in enhancing the safety and efficacy of CAR T cell therapies.
Dasatinib inhibits migration and invasion in diverse human sarcoma cell lines and induces apoptosis in bone sarcoma cells dependent on SRC kinase for survival7. These findings suggest that dasatin
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: